molecular formula C16H16FNO2 B1455783 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine CAS No. 1491844-67-7

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine

货号: B1455783
CAS 编号: 1491844-67-7
分子量: 273.3 g/mol
InChI 键: MEDMOVJGPKLNJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine, often referred to as a derivative of benzodioxin, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active molecules and has been studied for its effects on hemoglobin affinity and potential therapeutic applications in conditions like sickle cell disease.

The molecular formula of this compound is C16H18FNO2C_{16}H_{18}FNO_2, with a molecular weight of approximately 273.32 g/mol. Its structure consists of a benzodioxin moiety linked to a fluorophenyl group, which may contribute to its biological activity.

Hemoglobin Modulation

Recent studies have identified that derivatives of benzodioxin can act as allosteric effectors of hemoglobin. Specifically, a related compound, di(5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-yl)disulfide (TD-1), was shown to significantly increase the oxygen affinity of hemoglobin. This effect is crucial for reducing the sickling of red blood cells in patients with sickle cell disease .

Key Findings:

  • Increased Oxygen Affinity : TD-1 increased the oxygen affinity of both normal and sickle hemoglobin in vitro .
  • Inhibition of Sickling : The compound demonstrated a dose-dependent reduction in the sickling of red blood cells under hypoxic conditions. For instance, treatment with TD-1 reduced sickled cells from 95% to approximately 11% at a concentration of 2 mM .

The mechanism by which these compounds exert their effects involves binding to specific sites on hemoglobin, stabilizing its relaxed state (R-state), and preventing the transition to the tense state (T-state) that leads to sickling in low oxygen conditions. The binding interactions involve covalent modifications and stabilization through non-covalent interactions within the hemoglobin tetramer .

Case Studies

Several studies have explored the biological activity of benzodioxin derivatives:

  • Study on Hemoglobin Affinity :
    • Objective : To evaluate small molecules that modulate hemoglobin's oxygen affinity.
    • Methodology : A high-throughput screening was conducted involving 38,700 compounds.
    • Results : Identified several potent modulators, including those based on the benzodioxin structure, which showed significant increases in oxygen affinity compared to traditional treatments .
  • Therapeutic Potential in Sickle Cell Disease :
    • Objective : Assess the efficacy of TD-1 in preventing red blood cell sickling.
    • Results : Demonstrated that TD-1 significantly inhibited hypoxia-induced sickling without causing hemolysis, suggesting its potential as a therapeutic agent for managing sickle cell disease .

Data Summary

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Activity Effect Observed Concentration (mM) Reference
Increased Oxygen AffinitySignificant increase in oxyHb%Variable
Inhibition of SicklingReduction from 95% to 11% sickled cells2
Allosteric ModulationStabilization of R-stateN/A

属性

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c17-12-7-5-11(6-8-12)9-13(18)16-10-19-14-3-1-2-4-15(14)20-16/h1-8,13,16H,9-10,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDMOVJGPKLNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(CC3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1491844-67-7
Record name 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine
Reactant of Route 2
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine
Reactant of Route 3
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine
Reactant of Route 4
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine
Reactant of Route 5
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine
Reactant of Route 6
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(4-fluorophenyl)ethan-1-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。